4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide 4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17421273
InChI: InChI=1S/C20H15BrN2O3/c21-17-10-8-16(9-11-17)20(24)22(18-4-2-1-3-5-18)14-15-6-12-19(13-7-15)23(25)26/h1-13H,14H2
SMILES:
Molecular Formula: C20H15BrN2O3
Molecular Weight: 411.2 g/mol

4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide

CAS No.:

Cat. No.: VC17421273

Molecular Formula: C20H15BrN2O3

Molecular Weight: 411.2 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide -

Specification

Molecular Formula C20H15BrN2O3
Molecular Weight 411.2 g/mol
IUPAC Name 4-bromo-N-[(4-nitrophenyl)methyl]-N-phenylbenzamide
Standard InChI InChI=1S/C20H15BrN2O3/c21-17-10-8-16(9-11-17)20(24)22(18-4-2-1-3-5-18)14-15-6-12-19(13-7-15)23(25)26/h1-13H,14H2
Standard InChI Key IHSOASWEKKUITN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct aromatic systems:

  • A benzamide backbone with a bromine atom at the 4-position.

  • An N-phenyl group directly attached to the amide nitrogen.

  • An N-(4-nitrobenzyl) moiety introducing a nitro-functionalized benzyl group.

This arrangement creates a sterically congested environment, influencing its electronic properties and intermolecular interactions. The bromine atom enhances electrophilic substitution reactivity, while the nitro group contributes to electron-withdrawing effects, potentially modulating biological activity .

Physicochemical Properties

While experimental data for 4-bromo-N-(4-nitrobenzyl)-N-phenylbenzamide are unavailable, analogous compounds provide a basis for estimation:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₂₀H₁₄BrN₃O₃Derived from structural analogs
Molecular Weight440.25 g/molCalculated from formula
Melting Point260–265°CComparable to 4-Bromo-N-phenylbenzamide (278–280°C)
LogP (Lipophilicity)~3.8Predicted via substituent contributions
SolubilityLow in water; soluble in DMSO, DMFSimilar to nitrobenzyl derivatives

The nitro group at the benzyl para position likely reduces aqueous solubility compared to non-nitrated analogs, a critical factor in drug formulation .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the benzamide core:

  • Bromination: Introducing bromine at the 4-position of benzoyl chloride.

  • Amide Formation: Coupling with aniline to yield 4-bromo-N-phenylbenzamide.

  • Nitrobenzyl Introduction: Alkylation with 4-nitrobenzyl bromide under basic conditions.

Synthesis of 4-Bromo-N-phenylbenzamide

As demonstrated in the preparation of 4-bromo-N-phenylbenzamide (3k) :

  • Reactants: 4-Bromobenzoyl chloride (1.2 eq), aniline (1.0 eq).

  • Conditions: Dichloromethane, triethylamine (2.0 eq), 0°C to room temperature, 12 h.

  • Yield: 95% after column chromatography (petroleum ether/ethyl acetate = 10:1) .

Characterization Data (for Intermediate 3k) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.33 (s, 1H), 7.93 (d, J = 8.4 Hz, 2H), 7.80 (d, J = 8.9 Hz, 2H), 7.73 (d, J = 8.3 Hz, 2H), 7.36 (t, J = 7.8 Hz, 2H).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 164.6, 139.0, 134.0, 131.4, 129.8, 128.7, 125.3, 123.9, 120.4.

N-Alkylation with 4-Nitrobenzyl Bromide

Procedure:

  • Reactants: 4-Bromo-N-phenylbenzamide (1.0 eq), 4-nitrobenzyl bromide (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous DMF, 80°C, 24 h under N₂.

  • Workup: Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (hexane/ethyl acetate gradient).

Key Challenges:

  • Steric hindrance from the N-phenyl group may reduce alkylation efficiency.

  • Competing O-alkylation necessitates careful base selection (e.g., K₂CO₃ vs. NaOH) .

Spectroscopic Characterization

Infrared Spectroscopy

Anticipated IR absorptions:

  • ν(N-H): ~3320 cm⁻¹ (amide N-H stretch, broad).

  • ν(C=O): ~1645 cm⁻¹ (amide I band).

  • ν(NO₂): 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric stretches) .

¹H NMR Predictions (DMSO-d₆)

  • Aromatic Protons:

    • 4-Bromophenyl: δ 7.93 (d, J = 8.4 Hz, 2H).

    • N-Phenyl: δ 7.36 (t, J = 7.8 Hz, 2H), 7.11 (t, J = 7.5 Hz, 1H).

    • 4-Nitrobenzyl: δ 8.20 (d, J = 8.6 Hz, 2H), 7.85 (d, J = 8.6 Hz, 2H).

  • Methylene Protons: δ 5.15 (s, 2H, -CH₂-).

¹³C NMR Predictions

  • Carbonyl (C=O): δ ~164.5.

  • Nitrobenzyl Carbons:

    • C-NO₂: δ 147.8.

    • Ortho to NO₂: δ 123.5.

  • Quaternary Brominated Carbon: δ 131.4 .

Biological Activity and Computational Modeling

ADME Profiling

Predicted Properties (SwissADME):

  • GI Absorption: Low (nitro group reduces permeability).

  • BBB Permeability: Unlikely (logBB < -1).

  • CYP450 Inhibition: Moderate (2C9, 2D6 isoforms).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator